2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide
Description
This compound features a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group, coupled to an N-(2,4-dimethylphenyl)acetamide moiety. The dimethylphenyl acetamide substituent may influence steric bulk and solubility.
Properties
IUPAC Name |
2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-5-10-19(15(2)12-14)25-20(29)13-28-11-3-4-18(23(28)30)22-26-21(27-31-22)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKOONKPYQOTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to exhibit numerous biomedical applications.
Biological Activity
The compound 2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound's structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the bromophenyl and dimethylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
-
Anticancer Activity :
- Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others, often with IC50 values in the micromolar range .
- A study highlighted that certain oxadiazole derivatives demonstrated selective cytotoxicity against tumor cells while sparing non-tumor cells .
-
Antimicrobial Properties :
- Compounds featuring the oxadiazole moiety have been reported to possess antibacterial and antifungal activities. For example, studies have shown that similar oxadiazole derivatives exhibit moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentrations (MICs) for these compounds ranged significantly across different bacterial strains, indicating their potential as antimicrobial agents .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting key enzymes involved in cancer progression and inflammation.
- Interference with Cell Signaling Pathways : The compound may disrupt various signaling pathways that are crucial for cell proliferation and survival in cancer cells.
- Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes or inhibit essential cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiviral Research
highlights piroxicam-derived HIV integrase (IN) inhibitors (e.g., compounds 13d, 13l, 13m) with EC50 values of 20–25 µM and selectivity indices (SI) >25. While the target compound shares an acetamide backbone, its 1,2,4-oxadiazole-pyridinone core differs significantly from piroxicam’s benzothiazine scaffold. Docking studies in suggest that piroxicam analogs mimic raltegravir’s binding to IN, implying that the target compound’s oxadiazole group could similarly engage catalytic residues. However, the bromophenyl group may enhance hydrophobic interactions compared to smaller substituents in the piroxicam series .
Heterocyclic Acetamide Derivatives
lists compounds like 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide, which replaces oxadiazole with a triazole ring. The fluorophenyl substituent in ’s compound reduces steric hindrance compared to the target’s 2,4-dimethylphenyl group, which may affect binding pocket compatibility .
Stereochemical and Substitutent Variations
details stereoisomeric acetamides with 2,6-dimethylphenoxy and tetrahydropyrimidinone groups. The 2,4-dimethylphenyl group in the target may offer a balance between lipophilicity and steric effects compared to bulkier substituents in ’s molecules .
Data Table: Key Comparative Features
Research Implications and Hypotheses
- However, the dimethylphenyl acetamide could increase cytotoxicity, reducing SI.
- Synthetic Feasibility : Unlike ’s microbial-derived compounds (e.g., milbemycin), the target compound is likely synthesized via heterocyclic coupling, prioritizing scalability .
- Optimization Strategies : Introducing polar groups (e.g., replacing bromine with fluorine) could balance lipophilicity and solubility, as seen in ’s fluorophenyl derivatives .
Q & A
Basic Question: What is the optimal synthetic route for preparing this compound, and what reaction conditions are critical for high yield?
Answer:
The synthesis involves a multi-step approach:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a hydrazide precursor with a nitrile oxide under reflux in anhydrous DMF .
- Step 2: Coupling the oxadiazole intermediate with a 2-oxopyridin-1(2H)-yl moiety using a base (e.g., K₂CO₃) in acetonitrile at 80°C .
- Step 3: Acetamide formation via nucleophilic substitution with N-(2,4-dimethylphenyl)acetamide in the presence of a coupling agent (e.g., HATU) .
Critical Conditions: - Maintain anhydrous conditions during cyclization to avoid hydrolysis .
- Optimize reaction time (typically 12–24 hours) to prevent over-oxidation of intermediates .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features confirm its structure?
Answer:
- ¹H/¹³C NMR:
- Aromatic protons on the 4-bromophenyl group appear as a doublet at δ 7.5–7.8 ppm (J = 8.5 Hz) .
- The 2-oxopyridinone ring shows a singlet for the NH proton at δ 10.2–10.5 ppm .
- Mass Spectrometry (HRMS):
- Molecular ion peak [M+H]⁺ at m/z 527.8 (C₂₄H₂₀BrClN₄O₃) confirms molecular weight .
- IR Spectroscopy:
- Stretching vibrations at 1680 cm⁻¹ (C=O of acetamide) and 1230 cm⁻¹ (C-O of oxadiazole) .
Advanced Question: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
- Step 1: Validate assay conditions (e.g., pH, serum protein binding) to rule out false negatives in vitro .
- Step 2: Perform pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) to identify bioavailability issues .
- Step 3: Use isotopic labeling (e.g., ¹⁴C-acetamide) to track compound distribution in vivo .
Example: Inconsistent cytotoxicity data may arise from poor solubility; use co-solvents (e.g., DMSO/PBS) at <0.1% v/v to mitigate artifacts .
Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies targeting the oxadiazole moiety?
Answer:
- Strategy 1: Replace the 4-bromophenyl group with electron-withdrawing substituents (e.g., 4-CF₃) to enhance electrophilic reactivity .
- Strategy 2: Introduce methyl groups at the pyridinone C4/C6 positions to evaluate steric effects on target binding .
- Methodology:
- Synthesize analogs via parallel synthesis .
- Test inhibitory activity against kinase targets (e.g., EGFR, IC₅₀ values) using fluorescence polarization assays .
Advanced Question: How can researchers address discrepancies in NMR data caused by tautomeric equilibria?
Answer:
- Approach 1: Acquire variable-temperature NMR (VT-NMR) to observe tautomer interconversion (e.g., pyridinone ⇌ pyridinol) .
- Approach 2: Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific tautomeric forms .
- Example: A singlet at δ 6.2 ppm in DMSO-d₆ may split into multiplets in CDCl₃ due to solvent-dependent equilibrium .
Advanced Question: What experimental design is optimal for evaluating the compound’s stability under physiological conditions?
Answer:
- Design:
- Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours .
- Monitor degradation via HPLC-MS/MS, focusing on hydrolysis of the acetamide bond .
- Key Parameters:
- Half-life (t₁/₂) in plasma: <2 hours suggests rapid metabolism .
- Identify degradants (e.g., free 2,4-dimethylaniline) using high-resolution mass spectrometry .
Advanced Question: How can computational methods guide the optimization of this compound’s selectivity for kinase targets?
Answer:
- Method 1: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with ATP-binding pockets .
- Method 2: Use molecular dynamics simulations (AMBER force field) to assess conformational stability over 100 ns trajectories .
- Validation:
- Compare predicted vs. experimental IC₅₀ values for analogs with modified oxadiazole substituents .
Advanced Question: What are the critical challenges in scaling up the synthesis from milligram to gram scale?
Answer:
- Challenge 1: Exothermic reactions during oxadiazole cyclization require controlled cooling (0–5°C) to prevent decomposition .
- Challenge 2: Column chromatography becomes impractical; switch to recrystallization (solvent: ethyl acetate/hexane) for purification .
- Solution: Optimize stoichiometry (e.g., 1.2 equivalents of HATU) to minimize side products in large batches .
Basic Question: What safety precautions are essential when handling this compound in the laboratory?
Answer:
- Precautions:
- First Aid:
Advanced Question: How can researchers validate the compound’s mechanism of action using orthogonal assay platforms?
Answer:
- Assay 1: Fluorescence-based thermal shift assay (TSA) to measure target protein stabilization .
- Assay 2: Surface plasmon resonance (SPR) to quantify binding kinetics (kₐ, k𝒹) .
- Correlation: Cross-validate IC₅₀ values from cell-based assays (e.g., MTT) with SPR-derived K𝒹 values to confirm target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
